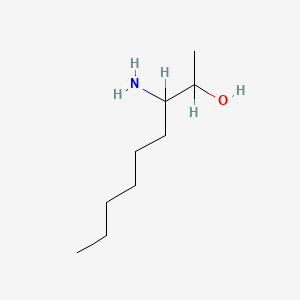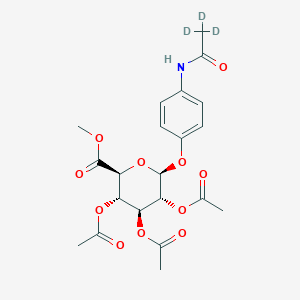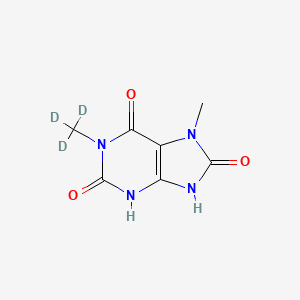
1,7-Dimethyluric Acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dimethyluric Acid-d3 is a deuterium-labeled derivative of 1,7-Dimethyluric Acid. This compound is an important metabolite of caffeine and is often used in scientific research due to its stable isotopic labeling. The deuterium atoms replace the hydrogen atoms in the uric acid molecule, making it useful for various analytical and research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dimethyluric Acid-d3 can be synthesized through the deuteration of 1,7-Dimethyluric Acid. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced purification techniques to obtain the desired isotopic purity. The compound is then subjected to rigorous quality control measures to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethyluric Acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under electrochemical conditions, which has been studied over a wide pH range.
Reduction: Though less common, reduction reactions can also be performed under specific conditions.
Substitution: The methyl groups in the compound can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Electrochemical oxidation using solid electrodes and a range of pH conditions (2.2-10.3).
Reduction: Specific reducing agents under controlled conditions.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
1,7-Dimethyluric Acid-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Mechanism of Action
The mechanism of action of 1,7-Dimethyluric Acid-d3 involves its role as a metabolite of caffeine. It is formed through the metabolic pathways of caffeine in the body. The compound interacts with various enzymes and proteins involved in caffeine metabolism, providing insights into the pharmacokinetics and metabolic profiles of caffeine and its derivatives .
Comparison with Similar Compounds
Similar Compounds
1,7-Dimethyluric Acid: The non-deuterated form of the compound.
1,3-Dimethyluric Acid: Another metabolite of caffeine with different methylation positions.
1,7-Dimethylxanthine: A related compound with similar structural features.
Uniqueness
1,7-Dimethyluric Acid-d3 is unique due to its stable isotopic labeling with deuterium. This labeling provides distinct advantages in analytical and research applications, such as improved accuracy in quantitation and reduced interference in mass spectrometry analyses .
Properties
IUPAC Name |
7-methyl-1-(trideuteriomethyl)-3,9-dihydropurine-2,6,8-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)9-7(14)11(2)5(3)12/h1-2H3,(H,8,13)(H,9,14)/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFNCLGCUJJPKU-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)NC(=O)N(C2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C2=C(NC(=O)N2C)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
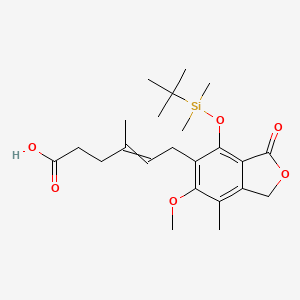
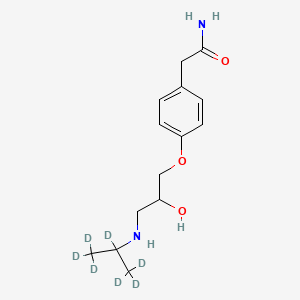
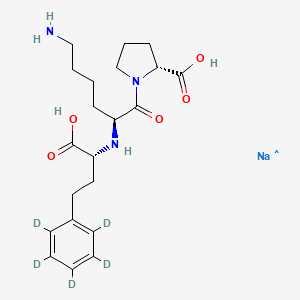
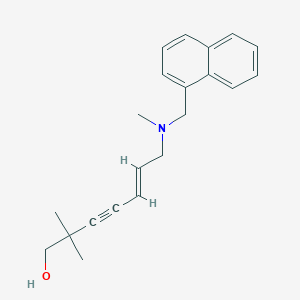
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1140569.png)
![[(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1140570.png)

![(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1140573.png)
![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel](/img/structure/B1140576.png)
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B1140578.png)
![(4R,5E,9E)-3a,4,7,8,11,11aβ-Hexahydro-4α-hydroxy-6,10-dimethyl-3-(morpholinomethyl)cyclodeca[b]furan](/img/new.no-structure.jpg)
